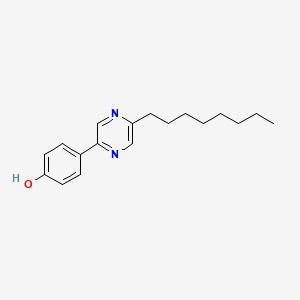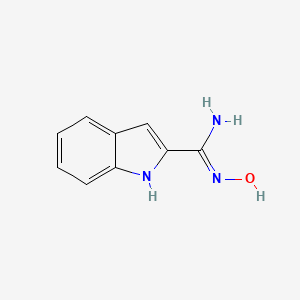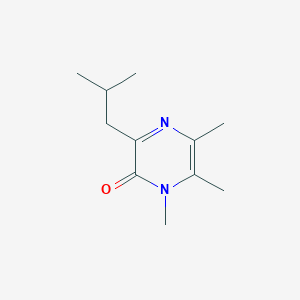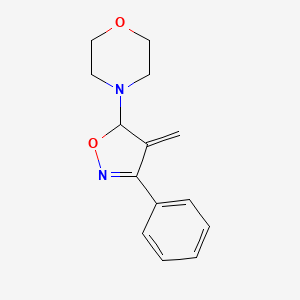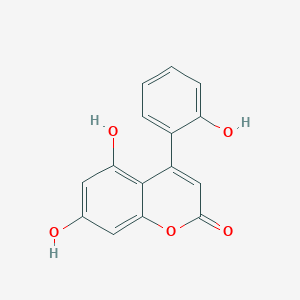
5,7-Dihydroxy-4-(2-hydroxyphenyl)-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dihydroxy-4-(2-hydroxyphenyl)-2H-1-benzopyran-2-one is a compound belonging to the class of flavonoids. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxy-4-(2-hydroxyphenyl)-2H-1-benzopyran-2-one can be achieved through various methods. One common approach involves the reaction of 5,7-dihydroxy-4-methyl coumarin with aromatic aldehydes and dialkyl acetylenedicarboxylate in the presence of sodium carbonate . This one-pot, multi-component reaction is carried out under mild conditions and yields the desired product efficiently.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is often employed to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 5,7-Dihydroxy-4-(2-hydroxyphenyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Aplicaciones Científicas De Investigación
5,7-Dihydroxy-4-(2-hydroxyphenyl)-2H-1-benzopyran-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antibacterial, anticancer, and anti-inflammatory agent . Its antioxidant properties make it valuable in the food and cosmetic industries as well .
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways. It is known to inhibit enzymes such as CYP3A4 and CYP2C9, which are involved in drug metabolism . Additionally, it has been shown to interact with the GABA_A receptor as a negative allosteric modulator, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other flavonoids such as quercetin, kaempferol, and luteolin . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets 5,7-Dihydroxy-4-(2-hydroxyphenyl)-2H-1-benzopyran-2-one apart is its biflavonoid structure, which enhances its antioxidant and therapeutic properties. Its ability to inhibit multiple enzymes and interact with various molecular targets makes it a versatile compound in scientific research .
Propiedades
Número CAS |
114590-62-4 |
|---|---|
Fórmula molecular |
C15H10O5 |
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
5,7-dihydroxy-4-(2-hydroxyphenyl)chromen-2-one |
InChI |
InChI=1S/C15H10O5/c16-8-5-12(18)15-10(7-14(19)20-13(15)6-8)9-3-1-2-4-11(9)17/h1-7,16-18H |
Clave InChI |
STTFUJUCFPJSOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=O)OC3=CC(=CC(=C23)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethenyl-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B14287829.png)
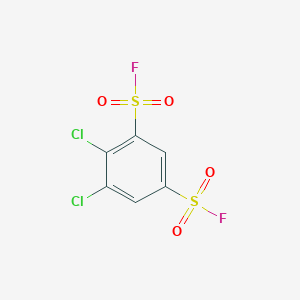
phosphanium perchlorate](/img/structure/B14287841.png)
![1-[4-(2-Chloroethyl)piperazin-1-yl]-2-(dimethylamino)ethanone;hydrochloride](/img/structure/B14287844.png)
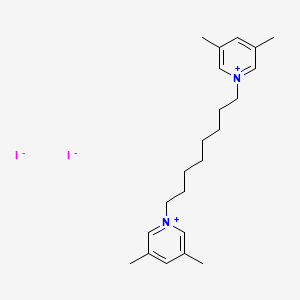
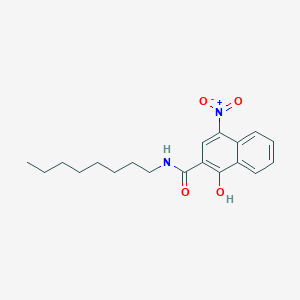
![1-[4-Butoxy-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14287865.png)
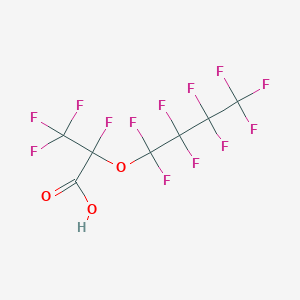
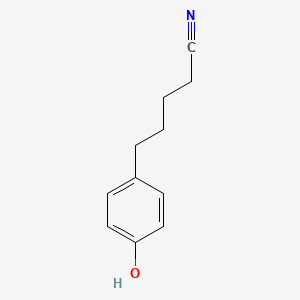
![3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14287894.png)
